molecular formula C6H8N2 B14394769 4-Methyl-3,4-dihydro-2H-pyrrole-5-carbonitrile CAS No. 90036-35-4

4-Methyl-3,4-dihydro-2H-pyrrole-5-carbonitrile

Cat. No.: B14394769
CAS No.: 90036-35-4
M. Wt: 108.14 g/mol
InChI Key: QYYMYTUPFFGSBP-UHFFFAOYSA-N
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Description

4-Methyl-3,4-dihydro-2H-pyrrole-5-carbonitrile is a heterocyclic organic compound that contains a pyrrole ring with a methyl group and a nitrile group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3,4-dihydro-2H-pyrrole-5-carbonitrile can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with amines in the presence of a catalytic amount of iron (III) chloride . Another method includes the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,4-dihydro-2H-pyrrole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce amine-substituted pyrroles.

Scientific Research Applications

4-Methyl-3,4-dihydro-2H-pyrrole-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block

Properties

CAS No.

90036-35-4

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

IUPAC Name

4-methyl-3,4-dihydro-2H-pyrrole-5-carbonitrile

InChI

InChI=1S/C6H8N2/c1-5-2-3-8-6(5)4-7/h5H,2-3H2,1H3

InChI Key

QYYMYTUPFFGSBP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN=C1C#N

Origin of Product

United States

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